molecular formula C24H20FN3O4S B2735779 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-83-2

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2735779
CAS No.: 851949-83-2
M. Wt: 465.5
InChI Key: SYCOPHSCDJDNOK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 3, a 3-phenylpropanamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization steps .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4S/c1-2-32-24(31)21-18-14-33-22(26-19(29)13-8-15-6-4-3-5-7-15)20(18)23(30)28(27-21)17-11-9-16(25)10-12-17/h3-7,9-12,14H,2,8,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCOPHSCDJDNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by various studies and case analyses.

Chemical Structure and Synthesis

The compound features a thieno[3,4-d]pyridazine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions that incorporate the 4-fluorophenyl and phenylpropanamido groups into the thieno-pyridazine framework.

Step Reagents Conditions Yield
1Starting materialsReflux in ethanolHigh (90%)
2Intermediate formationStir at room temperatureModerate
3Final product isolationCrystallization from ethanolHigh (96%)

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. For instance, it has shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism is believed to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival.

  • Case Study : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. It appears to modulate inflammatory cytokine production, thereby reducing inflammation markers in cellular models.

  • Mechanism : The compound likely inhibits the NF-kB pathway, which is a key regulator of inflammatory responses.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenylpropanamido side chain have been shown to significantly affect potency and selectivity against different targets.

Modification Effect on Activity
Addition of methyl groupIncreased antitumor activity
Substitution on fluorophenyl groupAltered binding affinity to targets

Comparison with Similar Compounds

Ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (RN: 851951-47-8)

  • Key Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group.
  • Increased lipophilicity due to the -CF₃ group may improve membrane permeability but reduce aqueous solubility .

Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate

  • Key Difference : The 3-phenylpropanamido group is replaced with a 4-fluorobenzamido moiety.
  • Dual fluorine substituents may amplify electronic effects, such as dipole-dipole interactions, influencing solubility and thermal stability .

Physicochemical Properties

Property Target Compound 4-(Trifluoromethyl)phenyl Analogue 4-Fluorobenzamido Analogue
Molecular Weight ~497.5 g/mol (calculated) ~547.5 g/mol ~483.4 g/mol
Lipophilicity (LogP) Estimated ~3.2 Higher (~3.8) due to -CF₃ Moderate (~2.9)
Solubility Low in water, moderate in DMSO Very low in water, high in DCM Moderate in polar solvents
Thermal Stability Decomposes above 200°C Stable up to ~220°C Decomposes at ~190°C

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